3-Methylquinolin-5-amine

Description

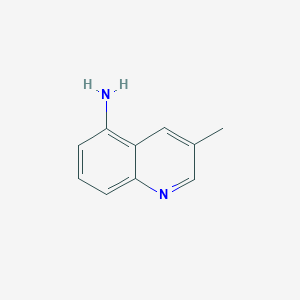

Structure

3D Structure

Properties

IUPAC Name |

3-methylquinolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-5-8-9(11)3-2-4-10(8)12-6-7/h2-6H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDZRMIOPJNBCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC=C2N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methylquinolin-5-amine

This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 3-Methylquinolin-5-amine, a heterocyclic compound of interest for researchers, medicinal chemists, and professionals in drug development. The synthesis of this specific substituted quinoline requires a multi-step approach, as a direct, single-reaction route is not prominently described in the current literature. The strategy outlined herein is based on established and versatile named reactions in heterocyclic chemistry, offering field-proven insights into the experimental choices and potential challenges.

Introduction to this compound

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from antimalarial to anticancer. The specific substitution pattern of this compound, featuring a methyl group in the pyridine ring and an amino group on the benzene ring, presents a unique electronic and steric profile, making it a valuable building block for the synthesis of novel bioactive molecules. Its chemical properties, including its basicity and potential for further functionalization, make it a versatile intermediate in organic synthesis.[1]

Strategic Approach to Synthesis

A direct, one-pot synthesis of this compound is challenging due to the specific substitution pattern. Therefore, a more practical and reliable approach involves a two-stage synthesis:

-

Construction of the substituted quinoline core: This is achieved through a classic acid-catalyzed cyclization reaction, specifically a modified Doebner-von Miller reaction, to install the methyl group at the 3-position and a nitro group at the 5-position.

-

Functional group transformation: The nitro group is then reduced to the desired primary amine, yielding the final product.

This strategy allows for the controlled introduction of the required substituents and relies on well-understood and scalable reaction types.

Part 1: Synthesis of 3-Methyl-5-nitroquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a powerful method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds under acidic conditions.[2][3] A closely related reaction, the Skraup synthesis, utilizes glycerol which dehydrates in situ to form acrolein.[4][5] For the synthesis of 3-methylquinolines, an appropriate α,β-unsaturated aldehyde or ketone is required.

Reaction Principle and Causality

To obtain the 5-nitro substitution, the logical starting material is m-nitroaniline. The key challenge with using a meta-substituted aniline is the regioselectivity of the electrophilic cyclization step. The reaction can theoretically yield a mixture of the 5-nitro and 7-nitro isomers. The directing effects of the nitro and amino groups influence the position of cyclization. While the amino group is ortho-, para-directing, under the strongly acidic conditions of the reaction, it exists as the anilinium ion, which is meta-directing. This, combined with the meta-directing nitro group, can lead to a complex mixture of products. However, reports on similar reactions, such as the Skraup synthesis with m-nitroaniline, indicate the formation of both 5-nitro and 7-nitroquinolines.[5] Therefore, a purification step to separate these isomers is crucial.

To introduce the methyl group at the 3-position, an appropriate three-carbon aldehyde component is needed. The use of 2-methylpropenal (methacrolein) as the α,β-unsaturated aldehyde is a logical choice.

Reaction Mechanism: Doebner-von Miller Synthesis

The mechanism of the Doebner-von Miller reaction is complex and can proceed through several proposed pathways. A generally accepted mechanism involves the following key steps:[2]

-

Michael Addition: The reaction is initiated by the conjugate (Michael) addition of the m-nitroaniline to the α,β-unsaturated aldehyde (2-methylpropenal).

-

Cyclization: The resulting amino-aldehyde undergoes an intramolecular electrophilic aromatic substitution to form a dihydroquinoline intermediate.

-

Dehydration and Aromatization: The dihydroquinoline intermediate then dehydrates and is oxidized to the aromatic 3-methyl-5-nitroquinoline. An oxidizing agent, which can be an external reagent or another molecule of the α,β-unsaturated aldehyde acting as a hydride acceptor, facilitates the final aromatization step.

Caption: Mechanism of the Doebner-von Miller reaction.

Experimental Protocol: Synthesis of 3-Methyl-5-nitroquinoline

Materials:

-

m-Nitroaniline

-

2-Methylpropenal (Methacrolein)

-

Concentrated Sulfuric Acid

-

Arsenic(V) oxide (or another suitable oxidizing agent like nitrobenzene)

-

Water

-

Sodium Hydroxide solution (10%)

-

Toluene or other suitable organic solvent for extraction

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cooled in an ice bath.

-

Slowly add m-nitroaniline to the stirred sulfuric acid, maintaining a low temperature.

-

Once the aniline has dissolved, add the oxidizing agent (e.g., arsenic(V) oxide).

-

Over a period of 1-2 hours, slowly add 2-methylpropenal to the reaction mixture. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition is complete, heat the reaction mixture to approximately 100-120 °C for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a 10% sodium hydroxide solution until it is alkaline. This will precipitate the crude product.

-

Filter the crude product and wash it with water.

-

The crude product, a mixture of 3-methyl-5-nitroquinoline and 3-methyl-7-nitroquinoline, can be purified by fractional crystallization or column chromatography on silica gel.

Part 2: Reduction of 3-Methyl-5-nitroquinoline to this compound

The reduction of a nitro group to a primary amine is a fundamental and reliable transformation in organic synthesis. Several methods are effective for this conversion. A common and high-yielding method involves the use of tin(II) chloride in the presence of a strong acid.

Reaction Principle and Causality

Tin(II) chloride (SnCl₂) is a classic reagent for the reduction of aromatic nitro compounds. In an acidic medium (typically concentrated hydrochloric acid), it acts as a mild reducing agent. The reaction is generally clean and proceeds with high yield. The acidic workup ensures that the resulting amine is protonated and soluble in the aqueous phase, which can aid in separating it from non-basic impurities.

Reaction Mechanism: Nitro Group Reduction

The reduction of the nitro group by SnCl₂/HCl is a multi-step process involving the transfer of electrons from Sn(II) to the nitro group, with protons from the acid participating in the formation of water molecules as byproducts. The overall transformation is:

R-NO₂ + 3 SnCl₂ + 7 HCl → R-NH₃⁺Cl⁻ + 3 SnCl₄ + 2 H₂O

The resulting aminium salt is then neutralized with a base to yield the free amine.

Sources

3-Methylquinolin-5-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Methylquinolin-5-amine

Executive Summary: This document provides a comprehensive technical overview of this compound (CAS No. 134992-14-6), a heterocyclic aromatic amine. As a specialized quinoline derivative, this compound holds potential as a building block in medicinal chemistry and materials science. Due to the limited availability of direct experimental data, this guide synthesizes information from authoritative chemical databases and extrapolates predictive data based on the well-characterized properties of analogous structures, such as 5-aminoquinoline and various methylquinolines. The guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic pathway with mechanistic insights, expected spectroscopic signatures (NMR, IR, MS), and essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals requiring a detailed understanding of this specific chemical entity.

Chemical Identity and Structure

Nomenclature and Identifiers

This compound is systematically identified by its IUPAC name and its unique CAS Registry Number, which ensures unambiguous identification in chemical literature and databases.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 134992-14-6 | [1] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][3][4] |

| SMILES | NC1=C2C=C(C)C=NC2=CC=C1 | [1] |

Molecular Structure and Physicochemical Descriptors

The structure of this compound features a quinoline core, which is a bicyclic aromatic heterocycle, substituted with a methyl group at the 3-position and an amine group at the 5-position. The amine group, being a primary aromatic amine, and the methyl group significantly influence the electronic properties and reactivity of the quinoline ring system.

Caption: Molecular structure of this compound.

Predicted Physicochemical Properties

The following properties are predicted based on computational models and data from structurally similar compounds, providing valuable estimates for experimental design.

| Property | Predicted Value | Notes |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | Calculated based on the presence of two nitrogen atoms, one of which is a primary amine. Similar to 5-aminoisoquinoline.[2] |

| logP (Octanol-Water Partition Coeff.) | 2.1 - 2.6 | Estimated. The methyl group increases lipophilicity compared to 5-aminoquinoline (XLogP3 = 1.2).[5] |

| Hydrogen Bond Donors | 1 | From the primary amine (-NH₂) group.[2] |

| Hydrogen Bond Acceptors | 2 | The quinoline nitrogen and the amine nitrogen can both accept hydrogen bonds.[2] |

| Rotatable Bonds | 0 | The amine and methyl groups are attached directly to the rigid ring system.[2] |

| pKa (Conjugate Acid) | ~4.5 - 5.5 | Estimated. The pKa of the quinolinium ion is influenced by the electron-donating amine and methyl groups. For comparison, the pKa of 5-aminoquinoline is 5.55. |

Synthesis and Reactivity

Proposed Synthesis Workflow

A plausible and efficient route to synthesize this compound is via a modification of the classic Doebner-von Miller reaction, followed by a directed nitration and subsequent reduction. This multi-step process offers a logical pathway from commercially available starting materials.

Causality Behind Experimental Choices:

-

Step 1: Acetaldehyde Trimerization: Acetaldehyde is used as the source for crotonaldehyde in situ. Using paraldehyde and an acid catalyst is a standard and safe method to generate the required α,β-unsaturated aldehyde.

-

Step 2: Doebner-von Miller Reaction: This reaction is a cornerstone of quinoline synthesis. 3-Nitroaniline is chosen as the aniline component to install the nitrogen functionality at the desired 5-position in a protected (nitro) form. The methyl group at the 3-position arises naturally from the use of acetaldehyde/crotonaldehyde.

-

Step 3: Reduction of Nitro Group: The final step involves the reduction of the nitro group to the target primary amine. Tin(II) chloride in concentrated hydrochloric acid (SnCl₂/HCl) is a classic and highly effective method for this transformation, particularly for aromatic nitro compounds, as it is selective and proceeds in high yield.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis of this compound

-

Step 1 & 2: Synthesis of 3-Methyl-5-nitroquinoline.

-

To a stirred solution of concentrated sulfuric acid, cautiously add 3-nitroaniline.

-

Cool the mixture in an ice bath.

-

Slowly add paraldehyde dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat gently for 2-3 hours.

-

Pour the reaction mixture onto crushed ice and neutralize carefully with a concentrated sodium hydroxide solution until basic.

-

The resulting precipitate (crude 3-methyl-5-nitroquinoline) is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from ethanol.

-

-

Step 3: Reduction to this compound.

-

Suspend the crude 3-methyl-5-nitroquinoline in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated hydrochloric acid portion-wise. An exothermic reaction should be observed.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Make the solution strongly alkaline by the slow addition of concentrated sodium hydroxide solution, which will precipitate the tin salts.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the final product by column chromatography on silica gel.

-

Chemical Reactivity

The reactivity of this compound is dictated by its primary functional groups: the aromatic amine and the quinoline ring.

-

Amine Group: The -NH₂ group is nucleophilic and basic. It will readily undergo reactions typical of primary aromatic amines, such as diazotization, acylation, alkylation, and sulfonylation.[6] The lone pair on the nitrogen activates the aromatic ring system towards electrophilic substitution.

-

Quinoline Ring System: The quinoline ring is an electron-deficient heterocycle due to the electronegativity of the ring nitrogen. However, the presence of the electron-donating amine group at the 5-position activates the benzene portion of the ring system towards electrophilic aromatic substitution, likely directing incoming electrophiles to the ortho and para positions (C6 and C8).

Spectroscopic Analysis

The following sections describe the expected spectroscopic data for this compound. These predictions are based on established principles and data from analogous structures.[7]

¹H NMR Spectroscopy

-

Predicted Spectrum (in CDCl₃, 400 MHz):

-

δ ~8.8-9.0 ppm (s, 1H): H2 proton, deshielded by the adjacent ring nitrogen.

-

δ ~8.0-8.2 ppm (s, 1H): H4 proton.

-

δ ~7.2-7.6 ppm (m, 2H): H6 and H7 protons, appearing as a multiplet.

-

δ ~6.8-7.0 ppm (d, 1H): H8 proton, shielded by the ortho-amino group.

-

δ ~3.8-4.2 ppm (br s, 2H): -NH₂ protons. The chemical shift is variable and the peak is often broad; may exchange with D₂O.

-

δ ~2.5 ppm (s, 3H): -CH₃ protons.

-

-

Rationale: Protons on the pyridine ring (H2, H4) are typically downfield due to the electron-withdrawing effect of the nitrogen. The amine group is strongly electron-donating, causing a significant upfield shift for the protons on the carbocyclic ring, especially the ortho (H6) and para (H8) positions relative to unsubstituted quinoline.

¹³C NMR Spectroscopy

-

Predicted Spectrum (in CDCl₃, 100 MHz):

-

δ ~150-155 ppm: C2 and C4.

-

δ ~145-148 ppm: C5 (carbon bearing the amine group).

-

δ ~140-145 ppm: C8a (bridgehead carbon).

-

δ ~120-135 ppm: Remaining aromatic carbons (C3, C4a, C6, C7, C8).

-

δ ~18-22 ppm: -CH₃ carbon.

-

Infrared (IR) Spectroscopy

-

Expected Characteristic Absorptions:

-

3450-3300 cm⁻¹: Two distinct, sharp to medium bands corresponding to the asymmetric and symmetric N-H stretching of the primary amine.[8][9]

-

~3050 cm⁻¹: Aromatic C-H stretching.

-

~2950 cm⁻¹: Aliphatic C-H stretching from the methyl group.

-

1630-1580 cm⁻¹: N-H bending (scissoring) vibration of the primary amine.[8] This region will also contain C=C and C=N stretching vibrations of the quinoline ring.

-

1330-1250 cm⁻¹: Strong C-N stretching band, characteristic of aromatic amines.[8]

-

910-670 cm⁻¹: Broad N-H wagging band.[8]

-

General Protocol: Acquiring IR Data

-

Sample Preparation: For a solid sample, mix 1-2 mg with ~100 mg of dry potassium bromide (KBr) and press into a transparent pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Record a background spectrum of the empty accessory or a pure KBr pellet.

-

Sample Spectrum: Record the sample spectrum from approximately 4000 to 400 cm⁻¹. The final spectrum is the ratio of the sample scan to the background scan.[7]

Mass Spectrometry (MS)

-

Expected Data (Electron Ionization - EI):

-

Molecular Ion (M⁺•): A strong peak is expected at m/z = 158, corresponding to the molecular weight of the compound.

-

Nitrogen Rule: The molecular weight is an even number (158), which is consistent with the presence of an even number of nitrogen atoms (two), as predicted by the nitrogen rule.[9]

-

Key Fragmentation:

-

m/z 143: Loss of a methyl radical (•CH₃).

-

m/z 131: Loss of HCN from the molecular ion, a characteristic fragmentation for quinolines.

-

Further fragmentation would involve the complex breakdown of the bicyclic ring system. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with a calculated exact mass of C₁₀H₁₀N₂.[10]

-

-

Safety and Handling

The safety information provided is based on the general hazards associated with aromatic amines and quinoline derivatives. A substance-specific Safety Data Sheet (SDS) should always be consulted.

Hazard Identification

-

Classification: Expected to be classified as harmful if swallowed, harmful in contact with skin, and causing skin and serious eye irritation.[11][12]

-

GHS Hazard Statements (Predicted):

Personal Protective Equipment (PPE)

-

Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[13]

-

Eye Protection: Use chemical safety goggles or a face shield.[14]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin exposure.[14]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH/MSHA-approved respirator may be necessary.[12]

Storage and Disposal

-

Storage: Keep container tightly closed and store in a cool, dry, and well-ventilated place.[11] Protect from light.

-

Disposal: Dispose of contaminated waste in accordance with applicable local, state, and federal regulations. Do not let the product enter drains.[13]

Conclusion

This compound is a functionalized heterocyclic compound with significant potential for applications in synthetic chemistry. While direct experimental data is sparse, this guide provides a robust, predictive framework for its chemical properties, synthesis, and handling. The proposed synthetic route is logical and based on well-established reactions. The predicted spectroscopic data provides clear signatures for structural verification. The outlined safety protocols, derived from analogous compounds, ensure that this chemical can be handled responsibly in a research setting. This document serves as a foundational resource for scientists and researchers initiating work with this compound.

References

-

PubChem. 3-Methylquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Methyl-5-quinolinamine. National Center for Biotechnology Information. [Link]

-

PubChem. 3-Fluoro-5-methylquinolin-6-amine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. [Link]

-

ResearchGate. (2023). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Amines. [Link]

-

JETIR. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MICROBIAL STUDIES OF 3-{(E)-[(2-HYDROXYQUINOLIN-3 YL)METHYLIDENE] AMINO}. [Link]

-

ACS Publications. (2019). Supporting Information: Three-step One-Pot Process of 3-Methyl-5-benzofuranol from Amine, Aldehydes and p-Benzoquinone. [Link]

-

PubChem. 5-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Aminoisoquinoline. National Center for Biotechnology Information. [Link]

-

SpringerLink. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

US EPA. Aluminum, (benzoato-.kappa.O,.kappa.O')hydroxy(octadecanoato-.kappa.O,.kappa.O')- - Substance Details. [Link]

-

NIST WebBook. 5-Quinolinamine. [Link]

-

Chemsrc. CAS#:54326-11-3 | (benzoato-O,O')hydroxy(octadecanoato-O,O')aluminium. [Link]

-

Indian Journal of Chemistry. (2012). Eco-friendly, industrial process for synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid [pregabalin]. [Link]

-

Chemistry LibreTexts. (2021). Spectroscopy of Amines. [Link]

-

YouTube. (2019). General Reactivity of Amines. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]

-

Michigan State University Chemistry. Amine Reactivity. [Link]

-

PubChemLite. N-methylquinolin-5-amine (C10H10N2). [Link]

-

Chemsrc. Isoquinolin-5-amine | CAS#:1125-60-6. [Link]

Sources

- 1. 134992-14-6|this compound|BLD Pharm [bldpharm.com]

- 2. chemscene.com [chemscene.com]

- 3. 1628005-03-7 | 5-Methylquinolin-2-amine - AiFChem [aifchem.com]

- 4. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Aminoquinoline | C9H8N2 | CID 11911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

3-Methylquinolin-5-amine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylquinolin-5-amine

Introduction

This compound is a heterocyclic aromatic compound belonging to the quinoline family. Quinolines are a significant class of compounds, forming the core structure of many pharmaceuticals and natural products[1][2]. The precise structural elucidation of substituted quinolines like this compound is crucial for understanding their chemical properties, reactivity, and potential applications in fields such as drug discovery. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous confirmation of its molecular structure[1].

This guide provides a detailed analysis of the expected spectroscopic data for this compound. The data presented herein is predictive, based on established principles and spectral data from analogous structures. It is intended to serve as a reference for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Part 1: ¹H NMR Spectroscopy

Proton NMR (¹H NMR) reveals information about the number of different types of protons and their connectivity. The electron-withdrawing nature of the nitrogen atom in the quinoline ring deshields adjacent protons, causing them to resonate at a lower field (higher ppm)[1]. Substituents like the methyl and amine groups cause predictable shifts based on their electronic effects (donating or withdrawing) and their position on the ring system.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~8.65 | s | 1H | H-2 | Downfield due to proximity to nitrogen. |

| ~7.80 | s | 1H | H-4 | Singlet, adjacent to the methyl-substituted carbon. |

| ~7.50 | t | 1H | H-7 | Triplet, typical for the quinoline ring system. |

| ~7.35 | d | 1H | H-8 | Doublet, part of the benzo-ring system. |

| ~6.80 | d | 1H | H-6 | Doublet, upfield due to the ortho-amino group. |

| ~4.00 | br s | 2H | -NH₂ | Broad singlet; chemical shift can vary with concentration. |

| ~2.50 | s | 3H | -CH₃ | Singlet, typical for an aromatic methyl group. |

Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0.00 ppm. Predicted values are based on data for similar quinoline derivatives.

Interpretation of the ¹H NMR Spectrum

The predicted spectrum shows distinct signals for the aromatic protons of the quinoline core, the amine protons, and the methyl protons. The protons on the pyridine ring (H-2 and H-4) are expected at the lowest field due to the deshielding effect of the heterocyclic nitrogen atom[1]. The amine group (-NH₂) is an electron-donating group, which increases the electron density at the ortho (H-6) and para (H-4) positions, causing an upfield shift of these protons compared to unsubstituted quinoline[3]. The methyl group at the C-3 position will appear as a singlet around 2.50 ppm. The amine protons typically appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

Caption: Key ¹H NMR chemical shift correlations for this compound.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4] Chloroform-d (CDCl₃) is a common choice for many organic compounds[5].

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or higher field spectrometer.

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the spectrum using standard parameters: a 30° pulse angle, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans to ensure a good signal-to-noise ratio.[4]

-

-

Processing: Fourier transform the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals and reference the spectrum, typically to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (TMS at 0.00 ppm)[6].

Part 2: ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule. Aromatic carbons typically resonate in the 110-150 ppm range[7][8].

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~151.0 | C-2 | Downfield due to proximity to nitrogen. |

| ~148.5 | C-8a | Quaternary carbon in the quinoline ring. |

| ~145.0 | C-5 | Carbon bearing the amino group. |

| ~135.0 | C-4 | Shifted downfield relative to C-3. |

| ~130.0 | C-7 | Aromatic CH. |

| ~128.0 | C-3 | Carbon bearing the methyl group. |

| ~122.0 | C-4a | Quaternary carbon at the ring junction. |

| ~120.0 | C-8 | Aromatic CH. |

| ~108.0 | C-6 | Upfield due to the shielding effect of the amino group. |

| ~18.0 | -CH₃ | Typical for an aromatic methyl group. |

Note: Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Interpretation of the ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show ten distinct signals, corresponding to the ten unique carbon atoms in this compound. The carbons closest to the electronegative nitrogen atom (C-2 and C-8a) will be the most deshielded and appear at the lowest field[1]. The C-5 carbon, bonded to the amino group, will also be significantly shifted. Conversely, the C-6 carbon, ortho to the electron-donating amino group, is expected to be shielded and appear at a relatively high field for an aromatic carbon. The methyl carbon signal will appear at a high field, characteristic of sp³ hybridized carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

-

Instrument Setup: Use the same spectrometer as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a spectrum of singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the lower natural abundance of ¹³C and its longer relaxation times.

-

Processing: Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and baseline correction). Reference the spectrum to the deuterated solvent signal[6].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is generated by the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3450-3300 | N-H stretch | Primary Amine | Two bands are expected for the symmetric and asymmetric stretches of the -NH₂ group[9][10]. |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the quinoline ring[11]. |

| 2950-2850 | C-H stretch | Aliphatic C-H | For the methyl group. |

| 1620-1580 | N-H bend | Primary Amine | Bending vibration of the -NH₂ group[9]. |

| 1590-1450 | C=C and C=N stretch | Aromatic Ring | Multiple bands are characteristic of the quinoline ring system. |

| 1335-1250 | C-N stretch | Aromatic Amine | Stretching vibration of the aryl C-N bond[9][10]. |

Interpretation of the IR Spectrum

The IR spectrum of this compound will be dominated by features characteristic of a primary aromatic amine and a substituted quinoline ring. The most telling feature will be the two N-H stretching bands in the 3450-3300 cm⁻¹ region, which is a clear indicator of a primary amine (-NH₂)[9]. The presence of both aromatic and aliphatic C-H stretches will also be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the entire molecule, which are unique to its specific structure.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹). Identify and label the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z (mass-to-charge ratio) | Proposed Fragment | Notes |

| 158 | [M]⁺ | Molecular ion peak. |

| 157 | [M-H]⁺ | Loss of a hydrogen atom. |

| 143 | [M-CH₃]⁺ | Loss of the methyl group. |

| 131 | [M-HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring, a common fragmentation for quinolines[12]. |

Interpretation of the Mass Spectrum

Upon electron ionization, this compound is expected to show a strong molecular ion peak ([M]⁺) at m/z 158, confirming its molecular weight. The fragmentation pattern will be influenced by the stability of the quinoline ring system. Common fragmentation pathways for quinolines include the loss of HCN from the heterocyclic ring[12]. Another likely fragmentation is the loss of the methyl group (a loss of 15 amu) to form a stable cation at m/z 143. The relative intensities of these fragment ions provide further structural clues.

Caption: Plausible EI-MS fragmentation pathways for this compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile and thermally stable compound like this, a direct insertion probe (DIP) or a gas chromatography (GC-MS) inlet can be used.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV for Electron Ionization - EI) in the ion source. This process creates the positively charged molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

References

- BenchChem. Interpreting Complex NMR Spectra of Substituted Quinolines.

- ResearchGate.

- BenchChem. Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Substituted Quinolines.

- TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.

- Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study.

- A direct metal-free C2-H functionalization of quinoline N-oxides - Supporting Inform

- MDPI. New Synthetic Quinoline (Qui)

- Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.

- ResearchGate.

- UNCW Institutional Repository.

- IR: amines.

- ChemicalBook. 3-Methylquinoline(612-58-8) 1H NMR spectrum.

- SpectraBase. 3-Methylquinoline - Optional[13C NMR] - Chemical Shifts.

- ResearchGate. Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)

- Sigma-Aldrich. NMR Solvents.

- BenchChem. Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- Notes on NMR Solvents.

- Chemistry LibreTexts. Spectroscopy of Amines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. NMR用溶媒 [sigmaaldrich.com]

- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 7. tsijournals.com [tsijournals.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 12. chempap.org [chempap.org]

An In-depth Technical Guide to the Prospective Crystal Structure of 3-Methylquinolin-5-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Methylquinolin-5-amine is a heterocyclic amine with significant potential in medicinal chemistry and materials science. While its crystal structure has not been experimentally determined to date, this guide provides a comprehensive prospective analysis. By leveraging crystallographic data from analogous structures, we predict the molecular geometry, intermolecular interactions, and packing motifs. This whitepaper outlines a plausible synthetic route and details the requisite experimental and computational workflows for the definitive elucidation and characterization of its crystalline state. The insights presented herein are intended to guide future research and accelerate the application of this promising compound.

Introduction: The Quinoline Scaffold and the Promise of this compound

Quinoline and its derivatives are fundamental scaffolds in drug discovery and development, exhibiting a broad spectrum of biological activities. The strategic placement of functional groups, such as methyl and amine moieties, can significantly modulate the physicochemical properties and pharmacological profiles of these compounds. This compound (C10H10N2), a molecule combining these features, is therefore of considerable interest.

The three-dimensional arrangement of molecules in a crystal, known as the crystal structure, governs critical solid-state properties including solubility, stability, bioavailability, and hygroscopicity. For drug development professionals, a thorough understanding of the crystal structure is paramount for formulation and regulatory approval. This guide provides a foundational, albeit predictive, exploration of the crystalline landscape of this compound, drawing upon established principles of crystallography and the known structures of closely related analogues.

Proposed Synthesis and Crystallization

A robust synthetic and crystallization strategy is the prerequisite for obtaining single crystals suitable for X-ray diffraction analysis.

Synthetic Pathway

While multiple synthetic routes to substituted quinolines exist, a plausible approach for the synthesis of this compound can be adapted from established methodologies such as the Friedländer annulation or related condensation reactions. A potential synthetic scheme is outlined below, starting from commercially available precursors. The choice of reagents and reaction conditions would be critical to achieving a good yield and purity of the final product.

Caption: Proposed high-level synthetic workflow for this compound.

Experimental Protocol: Crystallization

Obtaining diffraction-quality single crystals is often an empirical process. A systematic screening of crystallization conditions is recommended.

Step-by-Step Crystallization Protocol:

-

Purification: The synthesized this compound must be purified to the highest possible degree (>99%) using techniques such as column chromatography or recrystallization.

-

Solvent Selection: A range of solvents with varying polarities should be screened. Good solvents are those in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Slow Cooling: A saturated solution is prepared at an elevated temperature and allowed to cool slowly to room temperature, or below, to induce crystallization.

-

Vapor Diffusion (Liquid-Liquid or Solid-Liquid): A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container containing a less volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested, washed with a small amount of cold solvent, and dried.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can infer its likely structural characteristics by examining the crystal structures of analogous compounds, such as isoquinolin-5-amine[1][2] and 3-aminoquinoline[3].

Molecular Geometry

The this compound molecule is expected to be largely planar due to the aromatic quinoline core. The amine group at the 5-position will likely exhibit some pyramidalization, a feature observed in related amino-quinoline structures[1][2]. The methyl group at the 3-position will influence the local electronic environment and may play a role in steric interactions within the crystal packing.

Dominant Intermolecular Interactions: Hydrogen Bonding

The primary amine (-NH2) group and the quinoline nitrogen atom are key hydrogen bond donors and acceptors, respectively. The most probable and energetically favorable intermolecular interaction will be N-H···N hydrogen bonds, linking molecules into chains or dimers. This type of interaction is a defining feature in the crystal structures of many amino-substituted nitrogen heterocycles[2][4].

Caption: Predicted primary N-H···N hydrogen bonding motif in crystalline this compound.

Secondary Interactions: π–π Stacking and C-H···π Interactions

The planar quinoline ring system provides an ideal platform for π–π stacking interactions. These interactions, where the aromatic rings of adjacent molecules pack in a face-to-face or offset manner, will likely play a crucial role in the overall crystal packing, contributing to the thermodynamic stability of the crystal lattice[5]. Additionally, weaker C-H···π interactions, involving the hydrogen atoms of the methyl group or the aromatic rings and the π-system of a neighboring molecule, are also anticipated to be present[2][5].

Predicted Crystal Packing

Based on the interplay of the strong N-H···N hydrogen bonds and the weaker but significant π–π stacking interactions, a layered or herringbone packing motif is plausible. The hydrogen-bonded chains or dimers would form primary structural motifs, which would then be organized into a three-dimensional structure through van der Waals forces and π–π stacking. The presence of the methyl group may lead to the formation of specific channels or cavities within the crystal lattice.

Proposed Workflow for Structural Elucidation and Validation

A definitive understanding of the crystal structure requires a combination of experimental and computational methods.

Experimental Workflow: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the atomic-resolution three-dimensional structure of crystalline materials[6][7][8].

Step-by-Step SC-XRD Protocol:

-

Crystal Selection and Mounting: A high-quality single crystal, free of defects, is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.

-

Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and the space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate crystal structure.

Computational Validation and Analysis

Once the crystal structure is determined, computational tools can provide deeper insights into the intermolecular interactions.

-

Hirshfeld Surface Analysis: This technique allows for the visualization and quantification of intermolecular contacts in a crystal. It maps various properties onto the surface, such as dnorm, which highlights regions of close contact[6][7].

-

Pairwise Interaction Energy Calculations: These calculations, often performed using quantum mechanical methods, can quantify the strength of different intermolecular interactions (e.g., hydrogen bonding, π–π stacking) within the crystal, providing a detailed understanding of the forces governing the crystal packing[4][9].

Caption: Integrated experimental and computational workflow for crystal structure analysis.

Quantitative Data Summary (Prospective)

The following table summarizes the expected range for key crystallographic parameters, based on analogous structures found in the Cambridge Structural Database (CSD)[10][11].

| Parameter | Predicted Value/Range | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for small, planar organic molecules. |

| Space Group | P2₁/c, P-1, P2₁2₁2₁ | Frequently observed for chiral or centrosymmetric packing. |

| Z (Molecules/Unit Cell) | 2 or 4 | Typical for the predicted space groups. |

| Density | 1.2 - 1.4 g/cm³ | Based on the molecular weight and expected packing efficiency. |

| Key H-Bond Distance (N-H···N) | 2.9 - 3.2 Å | Typical range for this type of hydrogen bond. |

Conclusion

This technical guide has provided a comprehensive, forward-looking analysis of the crystal structure of this compound. By drawing on established crystallographic principles and data from structurally related molecules, we have predicted the key features of its molecular geometry, the dominant intermolecular interactions—primarily N-H···N hydrogen bonding and π–π stacking—and the likely packing motifs. Furthermore, we have detailed the necessary experimental and computational workflows to move from this predictive model to a definitive, experimentally validated crystal structure. The insights and protocols presented here offer a robust framework for future research into the solid-state properties of this and related quinoline derivatives, with the ultimate goal of harnessing their potential in pharmaceutical and materials science applications.

References

-

PubChem. 3-Methylquinoline. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). CCDC – Cambridge Structural Database. Becker Medical Library. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. [Link]

-

Zagirnyak, M., et al. (2021). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 11(12), 1545. [Link]

-

PubChem. 3-methylcinnolin-5-amine. National Center for Biotechnology Information. [Link]

-

Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

-

Atria, A. M., et al. (2012). Isoquinolin-5-amine. Acta Crystallographica Section C: Crystal Structure Communications, 68(Pt 10), o392–o394. [Link]

-

Slyshkov, P., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–890. [Link]

-

PubChem. 3-Aminoquinoline. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Methyl-5-quinolinamine. National Center for Biotechnology Information. [Link]

-

PubChem. 3,4,5-Trimethylquinolin-2-amine. National Center for Biotechnology Information. [Link]

-

Glidewell, C., et al. (2015). Crystal structures of five (2-chloroquinolin-3-yl)methyl ethers: supramolecular assembly in one and two dimensions mediated by hydrogen bonding and π–π stacking. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 6), 461–471. [Link]

-

Niziol, J., et al. (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 26(23), 7317. [Link]

-

Sangeetha, A., & Balakrishnan, V. (2022). The Computational Study, 3D-QSAR, and Molecular Docking Study of 2-Amino 5-Methyl Pyridine. Journal of Advanced Scientific Research, 13(1), 23-35. [Link]

-

Konovalova, I. S., et al. (2011). Intra- and intermolecular interactions in the crystals of 3,4-diamino-1,2,4-triazole and its 5-methyl derivative. Experimental and theoretical investigations of charge density distribution. The Journal of Physical Chemistry A, 115(30), 8550–8562. [Link]

-

Dzyubak, S. V., et al. (2021). Role of intermolecular interactions in formation of mono- and diaminopyridine crystals: study from the energetic viewpoint. Crystals, 11(1), 58. [Link]

-

Tosh, D. K., et al. (2020). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 63(10), 5475–5492. [Link]

-

Atria, A. M., Garland, M. T., & Baggio, R. (2012). Isoquinolin-5-amine. Acta crystallographica. Section C, Crystal structure communications, 68(Pt 10), o392–o394. [Link]

-

Sangshetti, J. N., et al. (2019). Synthesis, biological evaluations and computational studies of N-(3-(-2-(7-Chloroquinolin-2-yl)vinyl) benzylidene)anilines as fungal biofilm inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(5), 723–728. [Link]

-

Slyshkov, P., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 883–890. [Link]

-

PubChem. 3-Amino-5-methylphenol. National Center for Biotechnology Information. [Link]

-

Ghorab, M. M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. Molecules, 21(10), 1341. [Link]

-

PubChem. N-methylquinolin-5-amine. National Center for Biotechnology Information. [Link]

-

Keller, D., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7849–7861. [Link]

-

Li, S., et al. (2022). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. International Journal of Molecular Sciences, 23(21), 13345. [Link]

-

Moram, M. A., & Vickers, M. E. (2012). X-ray diffraction of III-nitrides. Reports on Progress in Physics, 75(5), 056501. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isoquinolin-5-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Aminoquinoline | C9H8N2 | CID 11375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structures of five (2-chloroquinolin-3-yl)methyl ethers: supramolecular assembly in one and two dimensions mediated by hydrogen bonding and π–π stacking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

3-Methylquinolin-5-amine starting materials

An In-Depth Technical Guide to the Starting Materials for 3-Methylquinolin-5-amine Synthesis

Abstract

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science, serving as a crucial building block for synthesizing more complex functional molecules. The strategic selection of starting materials is paramount, dictating the efficiency, regioselectivity, and overall viability of its synthesis. This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the critical evaluation of starting materials. We will dissect two major classical strategies—the Doebner-von Miller/Skraup approach and the Friedländer synthesis—offering a rationale for experimental choices, detailed protocols, and a comparative analysis to guide researchers and drug development professionals in making informed decisions for their specific applications.

Introduction: The Strategic Importance of this compound

The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The specific substitution pattern of this compound, featuring a methyl group at the 3-position and an amino group at the 5-position, offers unique vectors for further chemical modification, making it a valuable intermediate. However, the synthesis of this specific isomer presents a notable regiochemical challenge: how to control the cyclization to favor the 5-amino product over other potential isomers, such as the 7-amino derivative. This guide addresses this challenge by examining the foundational starting materials that enable its synthesis.

Retrosynthetic Analysis and Core Synthetic Strategies

A retrosynthetic approach to this compound reveals two logical disconnection pathways, each corresponding to a well-established family of quinoline syntheses. The choice between these pathways hinges on the availability, cost, and handling requirements of the key starting materials.

Sources

A Theoretical and Application-Focused Guide to 3-Methylquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylquinolin-5-amine is a heterocyclic aromatic amine built upon the quinoline scaffold, a privileged structure in medicinal chemistry. This technical guide provides a comprehensive analysis of its core theoretical properties, offering a predictive framework for its behavior in experimental and applied settings. The document details its physicochemical characteristics, theoretical spectroscopic signature, plausible synthetic routes, and reactivity profile. Furthermore, it explores the potential pharmacological relevance of this molecule by drawing parallels with other substituted aminoquinolines, providing a foundation for its application in drug discovery and materials science.

Introduction to this compound

This compound (CAS No. 134992-14-6) belongs to the family of aminoquinolines, a class of compounds renowned for their broad spectrum of biological activities.[1] The quinoline ring system itself, consisting of a benzene ring fused to a pyridine ring, is a cornerstone of many synthetic drugs. The specific substitution pattern of this compound—an electron-donating amino group on the carbocyclic ring and a methyl group on the heterocyclic ring—imparts a unique set of electronic and steric properties that dictate its chemical behavior and potential as a molecular building block.[2] Understanding these foundational properties is critical for designing novel synthesis strategies and for hypothesizing its utility as a pharmacophore in drug development.

Physicochemical and Theoretical Properties

The physicochemical properties of a compound govern its solubility, membrane permeability, and overall suitability for biological applications. While extensive experimental data for this compound is limited, a combination of data from chemical suppliers and computational predictions provides a robust profile.

Table 1: Core Physicochemical and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 134992-14-6 | [2] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3] |

| Molecular Weight | 158.20 g/mol | [2][3] |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | [4] |

| Predicted logP | 2.125 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

The predicted logP value of ~2.1 suggests moderate lipophilicity, indicating that the molecule may possess reasonable cell membrane permeability. The TPSA, a measure of the polar surface area, is well within the range typically associated with orally bioavailable drugs. The presence of both hydrogen bond donors (the amine group) and acceptors (the two nitrogen atoms) allows for specific interactions with biological targets like enzymes and receptors.[4]

Theoretical Spectroscopic Profile

Predicting the spectroscopic signature of a molecule is essential for its identification and characterization during synthesis and analysis. Based on the principles of spectroscopy and data from analogous quinoline structures, the following profile for this compound can be anticipated.[5]

¹H NMR Spectroscopy

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methyl, and amine protons.

-

Aromatic Protons (δ 7.0-8.8 ppm): The six protons on the quinoline ring system will appear in this region as a series of doublets, triplets, or multiplets, with their precise shifts influenced by the electronic effects of the methyl and amino substituents. The protons at positions 2 and 4 are typically the most deshielded due to the adjacent heterocyclic nitrogen.

-

Amine Protons (δ 3.5-5.0 ppm): The -NH₂ protons will likely appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (δ 2.4-2.6 ppm): The methyl group at position 3 will appear as a sharp singlet, slightly downfield from typical aliphatic methyl groups due to its attachment to the aromatic ring.

¹³C NMR Spectroscopy

The carbon NMR spectrum should display 10 distinct signals for the 10 carbon atoms in the molecule.

-

Aromatic Carbons (δ 110-150 ppm): The nine carbons of the quinoline ring will resonate in this range. Quaternary carbons, such as C-3, C-5, C-8a, and C-4a, will generally have lower intensities.

-

Methyl Carbon (δ 15-25 ppm): The methyl carbon signal will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretching (3300-3500 cm⁻¹): The primary amine will show two characteristic sharp to medium bands in this region.

-

C-H Stretching (2850-3100 cm⁻¹): This region will contain signals for both aromatic C-H bonds (above 3000 cm⁻¹) and aliphatic C-H bonds of the methyl group (below 3000 cm⁻¹).

-

C=C and C=N Stretching (1500-1650 cm⁻¹): Strong absorptions corresponding to the vibrations of the quinoline aromatic ring system are expected in this fingerprint region.

Synthesis and Chemical Reactivity

Proposed Synthetic Workflow

While specific documented syntheses for this compound are not prevalent in readily available literature, a plausible route can be designed based on classic named reactions for quinoline synthesis, such as the Doebner-von Miller reaction.[6][7] This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound.[8][9]

A logical approach would start with 3-aminophenol, which can be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent. This would likely yield 3-methylquinolin-5-ol. Subsequent conversion of the hydroxyl group to an amino group, for instance, via a Bucherer reaction or through a multi-step sequence involving nitration and reduction, would yield the final product.

The diagram below illustrates a generalized workflow based on the Doebner-von Miller reaction.

Caption: Proposed synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is dictated by its key functional groups:

-

The 5-Amino Group: This group is a potent activating, ortho-, para-director for electrophilic aromatic substitution on the carbocyclic ring. Reactions such as halogenation, nitration, or sulfonation would be expected to occur primarily at the C-6 and C-8 positions. The amine itself is nucleophilic and can undergo reactions like acylation and alkylation.

-

The Quinoline Ring: The pyridine part of the quinoline system is electron-deficient and generally resistant to electrophilic attack but can be susceptible to nucleophilic attack, especially if activated by an electron-withdrawing group or upon quaternization of the nitrogen.

-

The 3-Methyl Group: The methyl group can potentially undergo oxidation or free-radical halogenation under specific conditions.

Potential Applications in Medicinal Chemistry

The aminoquinoline scaffold is a cornerstone of pharmacology, most famously represented by antimalarial drugs like chloroquine and primaquine.[10][11][12] These compounds often exert their effects by accumulating in acidic cellular compartments, such as the parasite's food vacuole or mammalian lysosomes.[10] Substituted aminoquinolines are being explored for a vast range of therapeutic areas, including cancer, inflammation, and viral infections.[1]

This compound can be considered a valuable pharmacophore or a key intermediate for building more complex drug candidates. The primary amine at the 5-position provides a crucial handle for derivatization, allowing for the attachment of various side chains to modulate properties like solubility, target binding affinity, and pharmacokinetic profile.

Caption: Pharmacophore features of the this compound scaffold.

The strategic placement of the methyl and amino groups can influence how the molecule docks into a protein's active site. The methyl group can provide beneficial steric interactions or fit into hydrophobic pockets, while the amino group can form critical hydrogen bonds with amino acid residues.

Conclusion

This compound presents itself as a molecule of significant theoretical interest for chemists and drug discovery professionals. Its predicted physicochemical properties align with those of viable drug candidates. Its structural features suggest a rich and versatile reactivity profile, allowing for its use as a foundational building block in organic synthesis. By leveraging the well-established biological importance of the aminoquinoline scaffold, this compound serves as a promising starting point for the rational design of novel therapeutics. Further experimental validation of its synthesis, reactivity, and biological activity is warranted to fully unlock its potential.

References

- BenchChem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

- AiFChem. (n.d.). This compound.

- Rynes, R. I. (1980). Pharmacologic actions of 4-aminoquinoline compounds. PubMed.

- Semantic Scholar. (n.d.). Pharmacology of 8-aminoquinolines.

- Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 59(3), 397–406.

- Slideshare. (n.d.). Doebner-Miller reaction and applications.

- Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- Govek, T. D., & DeMattei, J. A. (2003). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 68(1), 128-132.

- Govek, T. D., & DeMattei, J. A. (2003). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed.

- Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. PMC - NIH.

- BLD Pharm. (n.d.). This compound.

- BLD Pharm. (n.d.). 3-Methylisoquinolin-5-amine.

- PubChem. (n.d.). 3-Methylquinoline.

- ChemScene. (n.d.). 3-Methylisoquinolin-5-amine.

- BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.

- PubChem. (n.d.). 8-Methyl-5-quinolinamine.

Sources

- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 2. 134992-14-6 | this compound - AiFChem [aifchem.com]

- 3. 8-Methyl-5-quinolinamine | C10H10N2 | CID 304808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. Pharmacology of 8-aminoquinolines. | Semantic Scholar [semanticscholar.org]

- 9. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 10. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacology of 8-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methylquinolin-5-amine: Synthesis, Characterization, and Applications

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents. Among the vast array of quinoline derivatives, 3-Methylquinolin-5-amine emerges as a versatile building block with significant potential in the synthesis of novel bioactive molecules. This technical guide provides a comprehensive overview of this compound, from its historical context and synthesis to its detailed characterization and applications in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists, offering both foundational knowledge and practical insights into the utility of this important chemical entity.

Historical Context and Discovery

While the precise first synthesis of this compound is not prominently documented in readily available literature, its existence is established within the broader history of quinoline chemistry. The synthesis of the quinoline ring system dates back to the 19th century with classic name reactions such as the Skraup and Doebner-von Miller syntheses. These methods laid the groundwork for the preparation of a wide variety of substituted quinolines.

The likely first preparations of this compound would have followed a logical synthetic sequence, involving the construction of the 3-methylquinoline core followed by the introduction of the amino group at the 5-position, most commonly through the reduction of a nitro group precursor. The development of selective nitration and subsequent reduction techniques in the 20th century made isomers like this compound more accessible for research and development.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the reduction of its nitro precursor, 3-methyl-5-nitroquinoline. This two-step approach involves the initial synthesis of the nitro-substituted quinoline followed by its reduction to the desired amine.

Synthesis of 3-Methyl-5-nitroquinoline

The synthesis of 3-methyl-5-nitroquinoline can be achieved through a multi-step process, often starting from readily available anilines and employing a quinoline ring-forming reaction followed by nitration.

Step 1: Doebner-von Miller Reaction to form 3-Methylquinoline

A common method for the synthesis of substituted quinolines is the Doebner-von Miller reaction. This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound. For the synthesis of 3-methylquinoline, aniline can be reacted with crotonaldehyde in the presence of an acid catalyst and an oxidizing agent.

Step 2: Nitration of 3-Methylquinoline

The subsequent nitration of 3-methylquinoline introduces a nitro group onto the quinoline ring. The position of nitration is influenced by the directing effects of the heterocyclic nitrogen and the methyl group. Under standard nitrating conditions (a mixture of nitric acid and sulfuric acid), the nitration of quinoline itself typically yields a mixture of 5-nitro and 8-nitro isomers. The presence of the methyl group at the 3-position can further influence the regioselectivity of this reaction.

Reduction of 3-Methyl-5-nitroquinoline to this compound

The final step in the synthesis is the reduction of the nitro group to an amine. This is a standard transformation in organic chemistry with several reliable methods. A common and effective method is the use of tin(II) chloride (SnCl₂) in the presence of a strong acid, such as hydrochloric acid (HCl).[1][2]

Experimental Protocol: Reduction of 3-Methyl-5-nitroquinoline

Materials:

-

3-Methyl-5-nitroquinoline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Sodium hydroxide (NaOH) solution (e.g., 10%)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

In a round-bottom flask, dissolve 3-methyl-5-nitroquinoline in a suitable solvent such as ethyl acetate.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid with stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to ensure completion.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it over crushed ice and basifying with a sodium hydroxide solution to a pH greater than 12 to dissolve the tin salts.[3]

-

Filter the mixture through a pad of Celite to remove any remaining inorganic solids.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Tin(II) chloride and HCl: This combination is a classic and robust reducing agent for aromatic nitro groups. Tin acts as the reducing agent, and the acidic medium is necessary for the reaction to proceed.

-

Basification with NaOH: The workup procedure involves basification to neutralize the excess acid and to precipitate tin salts as tin hydroxides. Using a high pH helps to dissolve some of the tin salts as stannates, aiding in their removal.[3]

-

Celite filtration: Celite is a filter aid that helps to remove the fine precipitate of tin salts, which can otherwise clog filter paper and make filtration difficult.

Diagram of the Synthetic Workflow:

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is essential for its use in further synthetic applications and biological studies. The following table summarizes its key physicochemical properties, with some values being predicted due to the limited availability of experimental data in the literature.

| Property | Value | Source |

| CAS Number | 134992-14-6 | [4][5][6][7] |

| Molecular Formula | C₁₀H₁₀N₂ | [6] |

| Molecular Weight | 158.20 g/mol | [6] |

| Boiling Point | 332.3 ± 27.0 °C (Predicted) | [6] |

| Density | 1.169 ± 0.06 g/cm³ (Predicted) | [6] |

| Appearance | Expected to be a solid at room temp. | - |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group protons, and the amine protons. The aromatic protons will appear in the downfield region, typically between 7.0 and 9.0 ppm, with their splitting patterns providing information about their substitution pattern. The methyl group will appear as a singlet in the upfield region, around 2.5 ppm. The amine protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show ten distinct signals corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be in the range of 110-150 ppm, while the methyl carbon will appear at a much higher field.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[8] The C-N stretching of the aromatic amine will be observed around 1250-1335 cm⁻¹.[8] The spectrum will also show characteristic bands for C-H stretching and C=C and C=N stretching of the quinoline ring.

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 158). The fragmentation pattern will be characteristic of the quinoline ring and the substituents.

Applications in Medicinal Chemistry and Drug Discovery

This compound is a valuable building block in medicinal chemistry, offering a scaffold that can be further functionalized to generate libraries of compounds for biological screening. The quinoline nucleus is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The amino group at the 5-position provides a key handle for derivatization. It can be acylated, alkylated, or used in the formation of amides, sulfonamides, and other functional groups to explore structure-activity relationships. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets.

While specific drugs derived directly from this compound are not widely reported, its structural motifs are present in various biologically active compounds. Its utility lies in its potential as a starting material for the synthesis of more complex molecules with therapeutic potential.

Diagram of a Potential Application Workflow:

Sources

- 1. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. reddit.com [reddit.com]

- 4. 103754-53-6(3-Methyl-5-nitroquinoline) | Kuujia.com [kuujia.com]

- 5. Quinoline, 3-methyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methylquinoline(612-58-8) 1H NMR spectrum [chemicalbook.com]

- 8. orgchemboulder.com [orgchemboulder.com]

Introduction: The Significance of the Quinoline Scaffold

An In-depth Technical Guide to 3-Methylquinolin-5-amine (CAS: 134992-14-6)